Clofarabine triphosphate
Overview
Description
Clofarabine is a purine nucleoside antimetabolite that is used for the treatment of pediatric patients 1 to 21 years old with relapsed or refractory acute lymphoblastic leukemia after at least two prior regimens . It interferes with the growth of cancer cells, which are eventually destroyed .
Synthesis Analysis
Clofarabine is resistant to deamination by adenosine deaminase due to the presence of a halogen group at the two position of the base . Unlike other 2′-deoxyadenosine analogs, clofarabine also has a halogen in the sugar that prevents cleavage of the glycosidic bond by purine nucleoside phosphorylase . The cytotoxic activity of clofarabine is due to both its inhibition of ribonucleotide reductase and its efficient incorporation in DNA, where it inhibits DNA synthesis .Molecular Structure Analysis
The chemical structure of clofarabine is 2-chloro-9- (2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine . The molecular formula of clofarabine is C10H11ClFN5O3 with a molecular weight of 303.68 .Chemical Reactions Analysis
Clofarabine is metabolized intracellularly to the active 5’-monophosphate metabolite by deoxycytidine kinase and 5’-triphosphate metabolite by mono- and di-phospho-kinases . Clofarabine triphosphate induces apoptosis by incorporating into DNA strands, causing breaks within the strand .Physical And Chemical Properties Analysis
The molecular formula of clofarabine is C10H11ClFN5O3 . The molecular weight is 303.68 .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
- Study on Acute Leukemias: Research conducted on patients with refractory acute leukemias, including lymphoblastic (ALL), myelogenous (AML), and chronic myelogenous leukemia in blastic phase (CML-BP), explored the pharmacokinetics and pharmacodynamics of clofarabine and its triphosphate. The study found that plasma pharmacology studies indicated a linear increase in plasma clofarabine concentration with increasing doses. Cellular pharmacokinetic studies showed a wide variation in the concentrations of clofarabine triphosphate, suggesting its importance in the pharmacological profile of the drug (Gandhi et al., 2003).
Biochemical Modulation
- Modulation of Cytarabine Triphosphate by Clofarabine: A study investigated the biochemical modulation of cytarabine triphosphate (ara-CTP) by clofarabine in a myeloid leukemia cell line. The results demonstrated that the combination of clofarabine followed by ara-C resulted in a biochemical modulation of ara-CTP and synergistic cell kill, providing a rationale for clinical trials using this combination regimen for adult and pediatric patients with AML (Cooper et al., 2005).
Clinical Trials and Studies
Clinical and Pharmacokinetic Study in Chronic Lymphocytic Leukemia
This study aimed to determine the efficacy and cellular pharmacology of single-agent clofarabine in CLL. It found that myelosuppression limited the maximum tolerated dose of clofarabine to 3 mg/m2/d. Cellular pharmacokinetic studies showed prolonged retention of the triphosphate in CLL cells, although no patients achieved a response (Gandhi et al., 2006).
Phase 1-2 Study in Acute Leukemias
A study combining clofarabine with cytarabine (ara-C) in patients with relapsed acute leukemia showed that the combination is safe and active. It observed plasma clofarabine levels generated clofarabine triphosphate accumulation, which resulted in an increase in ara-CTP in the leukemic blasts (Faderl et al., 2005).
Mechanisms of Action
- Clofarabine Triphosphate in DNA Synthesis Inhibition: A study on clofarabine triphosphate's role in DNA synthesis inhibition found that at the maximum tolerated dose, there was an effective inhibition of DNA synthesis and a decline in circulating leukemia blasts. This highlights the critical role of clofarabine triphosphate in the therapeutic efficacy of clofarabine in adult acute leukemias (Gandhi et al., 2003).
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
The actions of clofarabine triphosphate on ribonucleotide reductase and incorporation in the DNA repair patch suggest that a mechanism-based combination with arabinosylcytosine and DNA-damaging agents would be effective . Combination clinical trials have been conducted, while new trials are underway .
properties
IUPAC Name |
[[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClFN5O12P3/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H,24,25)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZCVFJUTWHERD-AYQXTPAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN5O12P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432746 | |
Record name | CLOFARABINE TRIPHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clofarabine triphosphate | |
CAS RN |
134646-41-6 | |
Record name | CLOFARABINE TRIPHOSPHATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofarabine triphosphate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPJ8ZV99ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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